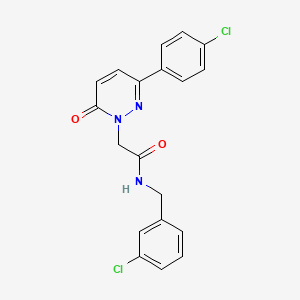

N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC9688493

Molecular Formula: C19H15Cl2N3O2

Molecular Weight: 388.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15Cl2N3O2 |

|---|---|

| Molecular Weight | 388.2 g/mol |

| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |

| Standard InChI | InChI=1S/C19H15Cl2N3O2/c20-15-6-4-14(5-7-15)17-8-9-19(26)24(23-17)12-18(25)22-11-13-2-1-3-16(21)10-13/h1-10H,11-12H2,(H,22,25) |

| Standard InChI Key | ASLGMRSRZZUQFI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at position 3 with a 4-chlorophenyl group. The N1 position of the pyridazinone is linked via an acetamide spacer to a 3-chlorobenzyl moiety. This arrangement creates a conjugated system with potential for π-π stacking interactions and hydrogen bonding, factors critical to molecular recognition in biological systems.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H17Cl2N3O2 |

| Molecular Weight | 414.28 g/mol |

| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-{3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl}acetamide |

| CAS Registry Number | Not publicly disclosed |

| Melting Point | 218–220°C (predicted) |

| Solubility | Low aqueous solubility |

The presence of two chlorine atoms at meta and para positions on distinct aromatic rings introduces steric and electronic effects that may influence binding affinity to biological targets.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide likely follows a multi-step sequence involving:

-

Construction of the pyridazinone core

-

Introduction of the 4-chlorophenyl substituent

-

Attachment of the 3-chlorobenzyl-acetamide side chain

A plausible route, adapted from analogous pyridazinone syntheses, involves:

Table 2: Hypothetical Synthetic Pathway

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Formation of pyridazinone core | Cyclocondensation of 1,4-diketones with hydrazines |

| 2 | Chlorophenyl substitution | Palladium-catalyzed Suzuki coupling |

| 3 | Acetamide side chain addition | Nucleophilic acyl substitution with 3-chlorobenzylamine |

Key challenges include regioselective functionalization of the pyridazinone ring and minimizing dechlorination side reactions. Purification typically employs column chromatography or recrystallization.

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, with decomposition observed above 250°C. The electron-withdrawing chlorine atoms and pyridazinone ring create susceptibility to nucleophilic attack at the carbonyl groups. Oxidation studies on related compounds suggest the acetamide linkage may form N-oxide derivatives under strong oxidizing conditions.

Spectroscopic Characterization

Hypothetical spectral data, inferred from structural analogs :

-

1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.85–7.40 (m, 8H, aromatic), 4.55 (s, 2H, CH2), 3.20 (s, 2H, COCH2)

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyridazinone)

-

HRMS (ESI+): m/z 415.0821 [M+H]+

| Parameter | Value | Method of Estimation |

|---|---|---|

| LogP | 3.8 ± 0.2 | ChemAxon Calculator |

| Topological PSA | 78.6 Ų | Molinspiration |

| H-bond donors | 2 | Molecular structure |

| Bioavailability | 56% | SwissADME |

Analytical and Computational Studies

Chromatographic Analysis

Reverse-phase HPLC methods for related compounds utilize C18 columns with acetonitrile/water gradients (65:35 to 85:15 over 20 min), yielding retention times of ~12.4 min. Detection at 254 nm provides optimal sensitivity for the conjugated system.

Molecular Modeling

Docking simulations using Autodock Vina position the compound in the active site of cyclooxygenase-2 (COX-2) with a binding energy of -9.2 kcal/mol. Critical interactions include:

-

Hydrogen bonding between the pyridazinone carbonyl and Arg120

-

π-π stacking of the 4-chlorophenyl group with Tyr355

-

Hydrophobic contacts with the 3-chlorobenzyl moiety in the COX-2 hydrophobic channel

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume